4-(1,4-Diazepan-1-yl)oxolan-3-ol is a chemical compound that integrates a diazepane ring with an oxolane (tetrahydrofuran) structure. This compound is classified as a heterocyclic organic molecule due to the presence of nitrogen in its ring structure. The unique combination of these two moieties makes it a subject of interest in various fields, including medicinal chemistry and materials science.
The compound is cataloged under the CAS number 1862947-05-4 and can be sourced from chemical suppliers such as BenchChem and Chemsrc. It falls under the category of heterocyclic amines, specifically those containing both nitrogen and oxygen heteroatoms in its cyclic structure, which contributes to its diverse chemical reactivity and potential applications in scientific research .
The synthesis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol typically involves the reaction of 1,4-diazepane with oxirane derivatives. The process can be summarized as follows:
The molecular formula for 4-(1,4-Diazepan-1-yl)oxolan-3-ol is , indicating it consists of nine carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The structural representation includes:
4-(1,4-Diazepan-1-yl)oxolan-3-ol can participate in various chemical reactions:
Typical reagents for these reactions include:
These reactions are conducted under controlled conditions to ensure selectivity and high yields.
The mechanism of action for 4-(1,4-Diazepan-1-yl)oxolan-3-ol involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways, potentially leading to effects like:
This mechanism makes it a candidate for further investigation in pharmacological studies .
While specific physical data for 4-(1,4-Diazepan-1-yl)oxolan-3-ol is limited, general observations about similar compounds suggest that it may exist as a solid at room temperature.
The chemical properties are characterized by:
This reactivity allows for various synthetic applications in organic chemistry.
Scientific Uses
The potential applications of 4-(1,4-Diazepan-1-yl)oxolan-3-ol span several fields:
These applications highlight the compound's versatility and relevance in ongoing scientific research .
The construction of the diazepane-oxolane fused scaffold in 4-(1,4-Diazepan-1-yl)oxolan-3-ol (EVT-2935089, CAS 1862947-05-4) relies heavily on transition-metal-catalyzed intramolecular C–N bond formation. A highly efficient method employs CuI/N,N-dimethylglycine (DMGC) catalysis to facilitate the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamide precursors. This reaction proceeds under mild conditions (refluxing 1,4-dioxane, 3 hours) to yield azetidine-fused 1,4-diazepine intermediates 7 with exceptional efficiency (91–98% yield). Key advantages include functional group tolerance (e.g., intact aryl–Cl bonds) and operational simplicity, enabling large-scale synthesis of the strained tricyclic core [2].
Alternative palladium-based systems, such as Pd₂dba₃/Xantphos, offer complementary reactivity for constructing related diazepane-oxolane hybrids. These catalysts facilitate carbonylation/aza-Wacker cascades on alkene-tethered amines, generating pyrrolidinone-fused diazepanones. While effective, Pd-catalysis typically requires higher temperatures (80–100°C) and oxidants like benzoquinone for catalyst turnover, making CuI systems preferable for the core diazepane-oxolane scaffold [9].
Table 1: Catalytic Systems for Diazepane-Oxolane Scaffold Construction
Catalyst System | Substrate Class | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
CuI/DMGC | 1-(2-Bromobenzyl)azetidine-2-carboxamides | 1,4-Dioxane, reflux, 3 h | 91–98% | Mild conditions, aryl-Cl tolerance |
Pd₂dba₃/Xantphos | Alkene-tethered amines | Benzoquinone, CO, 80°C | 60–85% | Access to carbonyl-bridged hybrids |
Pd/tBuDavePhos | Diarylamines | NaOt-Bu, toluene, 110°C | 70–92% | One-pot diarylamine cyclization |
Multi-component reactions (MCRs) provide modular access to functionalized diazepane-oxolane hybrids by concurrently establishing multiple bonds in a single step. The Ugi-azide reaction exemplifies this strategy, combining aldehydes, amines, isocyanides, and TMS-N₃ to generate tetrazole-decorated intermediates. Subsequent thermal or microwave-assisted intramolecular [3+2] cycloadditions yield triazolo[1,5-a][1,4]diazepines (e.g., 117), which serve as precursors to spirocyclic derivatives like 118 after Smiles rearrangement and hydrogenation (43% overall yield) [9].
Buchwald-Hartwig amination-cyclization cascades offer another powerful MCR platform. Diaryl amine precursors undergo Pd-catalyzed coupling with ammonia using Pd₂dba₃/tBuDavePhos and NaOt-Bu, generating diamine intermediates that spontaneously cyclize to dibenzo[b,e][1,4]diazepines (77) in 70–92% yield. This method tolerates electron-rich/deficient substrates and heterocycles (dioxoles, thiophenes), enabling late-stage diversification of the diazepane ring [9].
A notable application involves 3-chloro-4-(3-oxo-1,4-diazepan-1-yl)benzaldehyde (CID 81145834), synthesized via Pd-catalyzed amination. This aldehyde serves as a versatile electrophile for Knoevenagel condensations or reductive amination, introducing pharmacophores like fluorinated groups or heteroaryl units at the diazepane C3 position [8].
Table 2: Multi-Component Reaction Platforms for Diazepane-Oxolane Hybrids
Reaction Type | Components | Key Product | Heterocycle Generated | Applications |
---|---|---|---|---|
Ugi-azide/[3+2] cycloaddition | Aldehyde, amine, isocyanide, TMS-N₃ | Triazolo[1,5-a][1,4]diazepine (117) | Triazole-fused diazepine | Spirocyclic derivatives (e.g., 118) |
Buchwald-Hartwig amination-cyclization | Diarylamine, NH₃, Pd catalyst | Dibenzo[b,e][1,4]diazepine (77) | Benzodiazepine | Electron-rich/deficient ring systems |
Knoevenagel condensation | 3-Chloro-4-(3-oxo-1,4-diazepan-1-yl)benzaldehyde + active methylene | α,β-Unsaturated derivatives | Diazepane-oxolane with exocyclic alkene | Fluorinated/heteroaryl pharmacophore integration |
The azetidine ring in intermediates like 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-ones (7) serves as a strategic handle for diversification via strain-driven ring-opening. Direct nucleophilic attack on 7 is impeded by steric constraints, necessitating N-activation. Methyl triflate efficiently converts 7 into azetidinium triflates (8), which undergo regioselective C3 ring-opening by diverse nucleophiles under mild conditions [10]:
Regioselectivity favors C3 attack over C1 (ratios >20:1), confirmed by X-ray crystallography of 9aa. This preference stems from reduced steric hindrance at the methylene (C3) versus methine (C1) position adjacent to the amide carbonyl. The reaction tolerates electron-withdrawing aryl substituents and is scalable, providing gram quantities of functionalized 1,4-benzodiazepines for pharmacological evaluation [2].
Solvent optimization revealed DMF as optimal for ring-opening kinetics, while THF or DCM decreased yields by 15–20%. Nucleophile strength critically impacts efficiency: weakly basic phenoxides (PhONa) fail to react, whereas highly nucleophilic thiolates (PhSNa) achieve near-quantitative conversion. This methodology enables the installation of bioorthogonal handles (azides) or metalloenzyme-binding motifs (cyanides, sulfides) onto the diazepane-oxolane scaffold [10].
Table 3: Regioselective Azetidinium Ring-Opening of Intermediate 8d
Nucleophile | Conditions | Product | Yield | Regioselectivity (C3:C1) | Evidence |
---|---|---|---|---|---|
NaN₃ | DMF, rt, 6 h | 9da (Azidoethyl) | 91% | >20:1 | LC-MS, X-ray of 9aa |
KCN | DMF, rt, 24 h | 9db (Cyanoethyl) | 78% | >20:1 | ¹³C NMR, HRMS |
PhSNa | DMF, rt, 2 h | 9dc (Thioether) | >99% | >20:1 | ¹H/¹³C NMR |
PhONa | DMF, rt, 48 h | No reaction | – | – | TLC monitoring |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8